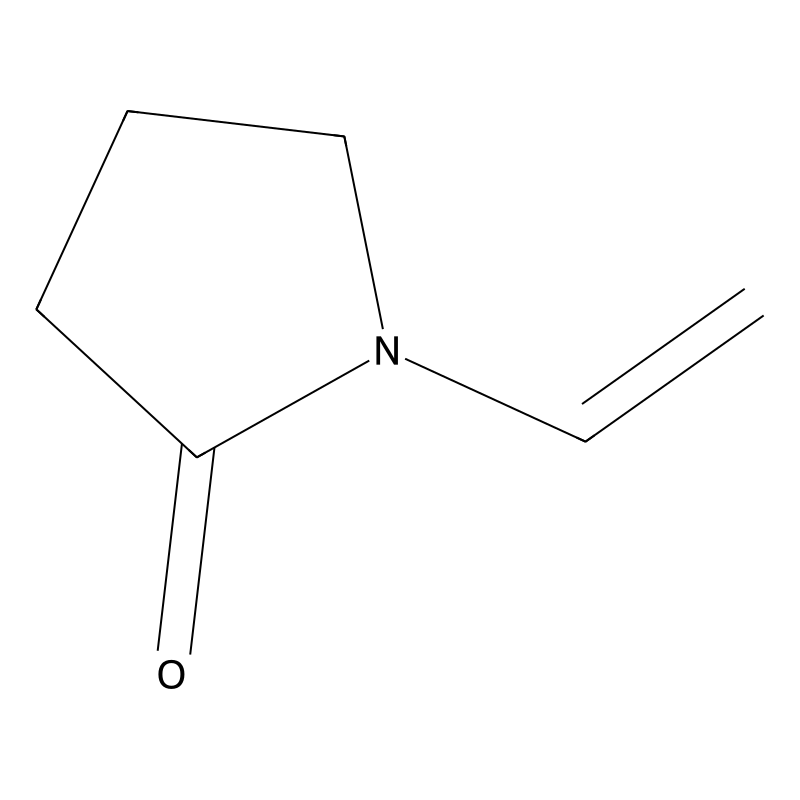

N-Vinyl-2-pyrrolidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.2X10+4 mg/L @ 25 °C /Estimated/

Solubility in water: very good

Synonyms

Canonical SMILES

Precursor for Polyvinylpyrrolidone (PVP)

NVP serves as the primary building block for synthesizing Polyvinylpyrrolidone (PVP), a widely used synthetic polymer []. PVP possesses unique properties like water solubility, film-forming ability, and complexation capabilities, making it valuable in various research areas [].

Drug Delivery and Targeting

PVP's ability to form complexes with drugs allows researchers to design controlled-release drug delivery systems, improve drug solubility, and target specific cells or tissues [, ].

Nanoparticle Synthesis

PVP functions as a stabilizing agent in the synthesis of nanoparticles, preventing aggregation and ensuring uniform size distribution []. This plays a crucial role in developing drug delivery carriers, imaging probes, and other nanomaterial applications [].

Monomer for Polymerization Studies

NVP, due to its reactive vinyl group, is a valuable monomer for studying polymerization reactions and developing novel polymers. Researchers employ NVP in:

Free Radical Polymerization

Understanding the mechanisms and kinetics of free radical polymerization using NVP helps optimize polymer synthesis and design new functional materials [].

Cationic and Anionic Polymerization

NVP's participation in cationic and anionic polymerization reactions allows researchers to investigate alternative polymerization techniques and tailor polymer properties [].

Copolymerization

NVP readily undergoes copolymerization with other monomers, enabling the creation of copolymers with desired properties for specific applications [].

Solvent and Additive in Chemical Research

NVP's properties, like high boiling point, miscibility with various organic solvents, and mild reactivity, make it suitable for use as:

Solvent

NVP serves as a solvent for various organic compounds, facilitating research on reactions, separations, and material characterization [].

Additive

NVP's ability to complex with certain ions and molecules makes it a valuable additive in chromatography and other separation techniques [].

Reaction Medium

NVP can be used as a reaction medium for specific chemical reactions, where its unique properties can influence the reaction outcome [].

N-Vinyl-2-pyrrolidone is a colorless to slightly yellow liquid with the chemical formula C₆H₉NO and a molecular weight of 111.1 g/mol. It is a heterocyclic compound classified as a reactive vinyl monomer, primarily known for its high polarity, low toxicity, and water solubility. N-Vinyl-2-pyrrolidone is produced through the vinylation of 2-pyrrolidone using acetylene as a key reactant, typically facilitated by potassium hydroxide as a catalyst. The compound is miscible with water and many organic solvents, making it versatile in various applications .

N-Vinyl-2-pyrrolidone readily undergoes polymerization reactions, particularly radical polymerization, to form polyvinylpyrrolidone, which has numerous industrial applications. The polymerization can be initiated using various agents, including 2,2'-azobisisobutyronitrile. Kinetic studies have shown that the presence of chain transfer agents can significantly affect the polymerization rate and molecular weight of the resulting polymers .

The reaction mechanism typically involves the formation of radicals that propagate through the addition of monomer units to growing polymer chains. The kinetics of this process can vary depending on factors such as temperature, pressure, and the presence of functionalized thiols or other additives that can act as chain transfer agents .

Research indicates that N-Vinyl-2-pyrrolidone exhibits various biological activities. It has been studied for its potential use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. For instance, poly(N-vinyl-2-pyrrolidone) has been investigated for its capacity to bind anticancer drugs like doxorubicin, thereby controlling the release rates in therapeutic applications .

The primary synthesis methods for N-Vinyl-2-pyrrolidone include:

- Vinylation of 2-Pyrrolidone with Acetylene: This is the most common industrial method where 2-pyrrolidone reacts with acetylene in the presence of potassium hydroxide at elevated temperatures and pressures.

- Amination of γ-Butyrolactone: This method involves reacting γ-butyrolactone with ethanolamine under specific catalytic conditions to yield N-Vinyl-2-pyrrolidone.

- Vinyl Exchange: Although theoretically possible by exchanging 2-pyrrolidone with vinyl acetate or vinyl ether, this method is not widely used due to high costs and complex separation issues .

N-Vinyl-2-pyrrolidone is utilized across various industries due to its unique properties:

- Pharmaceuticals: Used in drug formulation and delivery systems.

- Cosmetics: Acts as a thickening agent and film-forming agent in hair care products.

- Adhesives: Incorporated into formulations for improved adhesion properties.

- Textiles: Used as a finishing agent to impart water repellency and durability.

- Coatings: Employed in protective coatings due to its film-forming capabilities .

Studies have explored the interactions of N-Vinyl-2-pyrrolidone with various biological molecules and polymers. For instance, its copolymerization with other vinyl monomers has been investigated to enhance properties such as hydrophilicity and mechanical strength in biomedical applications. The interactions between N-Vinyl-2-pyrrolidone-based polymers and metal ions have also been studied, revealing potential applications in drug delivery systems that utilize metal ion coordination chemistry .

N-Vinyl-2-pyrrolidone shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Polyvinylpyrrolidone | (C₆H₉NO)ₙ | Biocompatible; used extensively in drug delivery |

| Vinylpyridine | C₅H₅N | Basic nitrogen atom; used in ion exchange resins |

| N-Methyl-2-pyrrolidone | C₆H₁₁NO | Solvent properties; used in paint strippers |

| 2-Pyrrolidinone | C₄H₇NO | Precursor for various pharmaceuticals |

N-Vinyl-2-pyrrolidone is unique due to its ability to form stable hydrogels and its reactivity as a vinyl monomer, which differentiates it from other compounds like vinylpyridine or N-methyl-2-pyrrolidone that serve different roles in industrial applications .

Physical Description

Other Solid; Dry Powder

Clear to light straw colored liquid; [HSDB]

White odorless powder; [Alfa Aesar MSDS]

COLOURLESS-TO-YELLOW LIQUID.

White powder.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

at 1.3kPa: 90-93 °C

194 °F

Flash Point

100.5 °C (213 °F) open cup

95 °C closed cup

93 °C

199.4 °F

Heavy Atom Count

Vapor Density

3.83

Density

Relative density (water = 1): 1.04

1..04

LogP

log Kow = 0.37

0.4

Odor

A slight characteristic odo

Decomposition

Melting Point

57 °F

UNII

Related CAS

109412-11-5

25249-54-1

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AG - Iodine products

D08AG02 - Povidone-iodine

D - Dermatologicals

D09 - Medicated dressings

D09A - Medicated dressings

D09AA - Medicated dressings with antiinfectives

D09AA09 - Povidone-iodine

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AC - Medicated shampoos

D11AC06 - Povidone-iodine

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AX - Other antiinfectives and antiseptics

G01AX11 - Povidone-iodine

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AA - Antiseptics

R02AA15 - Povidone-iodine

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AX - Other antiinfectives

S01AX18 - Povidone-iodine

Mechanism of Action

Vapor Pressure

1.1X10-11 mm Hg @ 25 °C /Estimated/

Vapor pressure, Pa at 20 °C: 12

0.09 mmHg

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

9003-39-8

25249-54-1

25655-41-8

88-12-0; 9003-39-8 (homopolymer)

Absorption Distribution and Excretion

Following ingestion /1-vinyl-2-pyrrolidinone/ is mainly distributed in the liver and small intestine. It is partially excreted in the urine in an acetate form, but it is mostly (88%) combined with water-soluble acid compounds. Following iv injection, 14C-1-vinyl-2-pyrrolidinone was cleared from the blood with a half-life of about 2 hr. Unchanged /1-vinyl-2-pyrrolidinone/ accounted for <0.6% of the dose administered.

The disposition of N-[14C-vinyl]-2-pyrrolidinone was studied in male Sprague-Dawley rats following a single iv injection. Plasma levels of the intact compound dropped rapidly within the first 6 hours after dosing... . Urinary excretion by 12 hours represented 74.9% of a 5 microCi dose while 18.7% was excreted into the bile by 6 hours. 14C-activity attributed to the intact compound was found to be <0.59% of the dose in the urine and <0.46% in the bile. Tissue distribution studies showed that the liver and small intestines and contents contained the highest accumulation of 14C-activity up to 6 hours after administration of N-[14C-vinyl]-2-pyrrolidinone. Urine analyses performed for metabolite elucidation indicated that 12% of the radioactivity dosed was incorporated into acetate and the major remaining portion in species which appeared to be water soluble acidic compounds.

The toxic effects of vinylpyrrolidone /and/ vinylacetate (VP-VA) were examined in rats. Female Wistar-rats, under ether narcosis, were given endotracheally 0.5 mL of a standard solution of VP-VA (10 g in 15 mL of physiological sodium-chloride solution). Other rats received up to 7 times the 2 mL standard solution daily under the skin of the back; between 1.1 and 45.0 g/kg VP-VA were injected. The animals were sacrificed between 1 and 365 days following the application of the VP-VA solution. Tissues were stained and examined by electron microscopy. One to 2 days after endotracheal injection, the alveoli were closely packed with macrophages. Four to 6 months after the last injection, there was still VP-VA in the lungs with the attendent macrophages. Animals killed 1 yr after the last injection showed no VP-VA in the lungs. After sc injection, most of the VP-VA was stored in the spleen. There were occasional, large macrophages found in the interstitial tissue of the lung. During the 1 yr period of observation, there was no evidence of tumors or systemic disease. ...

For more Absorption, Distribution and Excretion (Complete) data for 2-PYRROLIDINONE,1-ETHENYL- (11 total), please visit the HSDB record page.

Metabolism Metabolites

The ability of N-VP to bind to plasma proteins or microsomal proteins in vitro has been briefly investigated. At most, 12% of N-VP or its metabolites were bound to proteins, lending further weight to the conclusion that N-VP is not metabolized to an alkylating species.

Wikipedia

Biological Half Life

...The hydrolysis of /N-vinylpyrrolidone/ (N-VP) at 37 °C and pHs ranging from 1.2-7.2 /was studied/. ...The rate of hydrolysis was inversely related to pH such that at a pH of 1.2 the half-life of N-VP in aqueous solution was only around 1.5 min; at pHs ranging from 2.2-2.5, half-lives of 20-40 min were observed; at a pH of 3.5, the half-life had risen to over 6 hr and at a pH of 7.2, N-VP was stable in aqueous solution for at least 24 hr.

/N-Vinylpyrrolidone/ (N-VP) in aqueous solution was also administered by naso-gastric tube to 3 fasted dogs at successive dose levels of 5, 10 and 20 mg/kg and non-fasted dogs (fasted overnight then allowed a meal 30 min before dosing) at 20 mg/kg. ...Elimination from plasma followed an exponential pattern, with half-lives ranging between 0.3 and 0.6 hr, and was independent of dose.

...Anesthetized rats were given 14C(vinyl)-N-VP in aqueous solution via the jugular vein. ... Elimination from the blood followed a biphasic pattern and half-lives for the slow phase of around 1.5-1.9 hr were calculated. These half-life values are somewhat higher than those calculated in the previous oral and other iv studies.

Use Classification

Cosmetics -> Emulsion stabilizing; Film forming; Antistatic; Hair fixing; Binding

Methods of Manufacturing

General Manufacturing Information

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Printing Ink Manufacturing

Plastics Material and Resin Manufacturing

Plastics Material and Resin Manufacturing

2-Pyrrolidinone, 1-ethenyl-: ACTIVE

2-Pyrrolidinone, 1-ethenyl-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

PVP/VA Copolymer is used in tablet coating, spray bandages, protective masks, spray or rub-on gloves, plant leaf sprays, shoe polishes, and film production; it is also used as a dye medium in adhesive sticks and in the synthesis of peptides.

Analytic Laboratory Methods

Method: OSHA PV2106; Procedure: gas chromatography with flame ionization detector; Analyte: n-vinyl-2-pyrrolidinone; Matrix: air; Detection Level: 0.1 ppm.

Clinical Laboratory Methods

Interactions

To improve the dissolution and bioavailability of warfarin, coevaporates of warfarin sodium containing different weight fractions of povidone (polyvinylpyrrolidone; Kollidon 25; Kollidon 30) of different molecular weights were prepared and characterized for dissolution in vitro and for bioavailability in rabbits ... Povidone enhanced the dissolution and bioavailability of warfarin sodium.

Ground and lyophilized mixtures of amphotericin B with various polymers were prepared and studied for dissolution behavior and bioavailability in rabbits after oral and rectal administration. Grinding of the drug with povidone (polyvinylpyrrolidone; PVP) or sodium caseinate decreased drug potency, and the loss of potency in the mixture was greater than that of drug ground alone. However, some improvement in dissolution by grinding with these polymers was seen. Lyophilization of drug with the polymers produced the highest level of drug dissolution. ... Compared with drug alone, the oral bioavailability of a lyophilized mixture of drug and povidone was increased, with a 3.7-fold greater AUC (0-24 hr). The extent of bioavailability of suppositories markedly varied with the kind of vehicle.

The influence of povidone (polyvinylpyrrolidone) on the permeability of cellulose acetate films used as rate controlling membranes for transdermal drug delivery is described, with diltiazem hydrochloride and indomethacin used as model drugs for permeability studies. Tensile strength of films decreased with increase in povidone fraction in the film. Both water vapor transmission and drug diffusion through the free films followed zero order kinetics and decreased with increase in film thickness. Permeability of films increased with increasing povidone concentration and this may be due to leaching out of povidone fraction, which leads to improved porosity and permeability. Free films composed of cellulose acetate:povidone (2:1) can be used as rate of controlling membranes for the development of transdermal drug delivery systems using a suitable drug reservoir.

[60]Fullerene (C60) was solubilized with poly(vinylpyrrolidone) in water, and the aqueous solution was applied to a mouse midbrain cell differentiation system. On incubation of C60 with various concentrations of polyvinylpyrrolidone, cell differentiation and proliferation were potently inhibited, although weaker than the vehicle controls. C60 was clearly distributed into the yolk sac and embryos by intraperitoneal administration to pregnant mice at 50 mg/kg and had a harmful effect on both conceptuses by microscopical evaluation. This in vivo and in vitro action on embryogenesis is a novel and seriously harmful activity of C60.

Stability Shelf Life

The product is stabilized against spontaneous polymerization prior to dispatch. It can however polymerize if the shelf-life or storage temperature are greatly exceeded.

Dates

Live

Mohamed Tawfik, Steffen Hadlak, Christian Götze, Maxim Sokolov, Pavel Kulikov, Andrey Kuskov, Mikhail Shtilman, Bernhard A Sabel, Petra Henrich-NoackPMID: 34082871 DOI: 10.1166/jbn.2021.3073

Abstract

The blood-retina barrier (BRB), analogous to the blood-brain barrier, is a major hurdle for the passage of drugs from the blood to the central nervous system. Here, we designed polymeric nanoparticles from amphiphilic poly-/V-vinylpyrrolidone (Amph-PVP NPs) as a new carrier-system and investigated their ability to pass the BRB using a liveneuroimaging system for the retina in rats and

wholemounted retinae preparation. Amph-PVP NPs were loaded with hydrophobic fluorescent markers as a surrogate for hydrophobic drugs. Linking these NPs with the hydrophobic fluorescence marker Carboxyfluorescein-succinimidyl-ester (CFSE) to the surface, induced the passage of the cargo into the retina tissue. In particular, we observed a substantial internalization of the CFSE-linked NPs into blood cells. We propose surface- modified Amph-PVP NPs as a potential new nano-carrier platform to target posterior eye and potentially brain diseases while camouflaged by blood cells.

Poly(

Simbarashe Jokonya, Marvin Langlais, Meta Leshabane, Paul W Reader, Johan A Vosloo, Rueben Pfukwa, Dina Coertzen, Lyn-Marie Birkholtz, Marina Rautenbach, Bert KlumpermanPMID: 33156615 DOI: 10.1021/acs.biomac.0c01202

Abstract

The concepts of polymer-peptide conjugation and self-assembly were applied to antimicrobial peptides (AMPs) in the development of a targeted antimalaria drug delivery construct. This study describes the synthesis of α-acetal, ω-xanthate heterotelechelic poly(-vinylpyrrolidone) (PVP) via reversible addition-fragmentation chain transfer (RAFT)-mediated polymerization, followed by postpolymerization deprotection to yield α-aldehyde, ω-thiol heterotelechelic PVP. A specific targeting peptide, GSRSKGT, for

-infected erythrocytes was used to sparsely decorate the α-chain ends via reductive amination while cyclic decapeptides from the tyrocidine group were conjugated to the ω-chain end via thiol-ene Michael addition. The resultant constructs were self-assembled into micellar nanoaggregates whose sizes and morphologies were determined by dynamic light scattering (DLS) and transmission electron microscopy (TEM). The in vitro activity and selectivity of the conjugates were evaluated against intraerythrocytic

parasites.

Structure and State of Water in Branched

Svetlana V Kurmaz, Natalia V Fadeeva, Vladislav M Ignat'ev, Vladimir A Kurmaz, Sergei A Kurochkin, Nina S Emel'yanovaPMID: 33353192 DOI: 10.3390/molecules25246015

Abstract

Hydrated copolymers of-vinylpyrrolidone (VP) with triethylene glycol dimethacrylate as a promising platform for biologically active compounds (BAC) were investigated by different physical chemical methods (dynamic light scattering, infrared spectroscopy, thermal gravimetric analysis, and differential scanning calorimetry) and the quantum chemical modeling of water coordination by the copolymers in a solution. According to the quantum chemical simulation, one to two water molecules can coordinate on one O-atom of the lactam ring of VP units in the copolymer. Besides the usual terminal coordination, the water molecule can form bridges to bind two adjacent C=O groups of the lactam rings of VP units. In addition to the first hydration shell, the formation of a second one is also possible due to the chain addition of water molecules, and its structure depends on a mutual orientation of C=O groups. We showed that

,

-dimethylbiguanidine hydrochloride (metformin) as a frontline drug for the treatment of type 2 diabetes mellitus can be associated in aqueous solutions with free and hydrated C=O groups of the lactam rings of VP units in studied copolymers. Based on the characteristics of the H-bonds, we believe that the level of the copolymer hydration does not affect the behavior and biological activity of this drug, but the binding of metformin with the amphiphilic copolymer will delight in the penetration of a hydrophilic drug across a cell membrane to increase its bioavailability.

Assessment of Amphiphilic Poly-

Aikaterini Berdiaki, Emmanouela Perisynaki, Antonios Stratidakis, Pavel P Kulikov, Andrey N Kuskov, Polychronis Stivaktakis, Petra Henrich-Noack, Anna L Luss, Mikhail M Shtilman, George N Tzanakakis, Aristidis Tsatsakis, Dragana NikitovicPMID: 32986447 DOI: 10.1021/acs.molpharmaceut.0c00667

Abstract

Nanoparticles (NPs) produced from amphiphilic derivatives of poly--vinylpyrrolidone (Amph-PVP), composed of various molecular weight polymeric hydrophilic fragments linked into hydrophobic

-alkyl chains of varying lengths, were previously shown to exert excellent biocompatibility. Although routes of administration can be different, finally, most nanosystems enter the blood circulation or lymphatic vessels, and by this, they establish direct contact with endothelial cells. In this study, Amph-PVP NPs and fluorescently labeled Amph-PVP-based NPs, namely "PVP" NPs (Amph-PVP-NPs (6000 Da) unloaded) and "F"-NPs (Amph-PVP-NPs (6000 Da) loaded with fluorescent FITC), were synthesized to study Amph-PVP NPs interactions with HMEC-1 endothelial cells. PVP NPs were readily uptaken by HMEC-1 cells in a concentration-dependent manner, as demonstrated by immunofluorescence imaging. Upon uptake, the FITC dye was localized to the perinuclear region and cytoplasm of treated cells. The generation of lipopolysaccharide (LPS)-induced activated endothelium model revealed an increased uptake of PVPNPs, as shown by confocal microscopy. Both unloaded PVP NPs and F-NPs did not affect EC viability in the 0.01 to 0.066 mg/mL range. Furthermore, we focused on the potential immunological activation of HMEC-1 endothelial cells upon PVPNPs treatment by assessing the expression of their E-Selectin, ICAM-1, and VCAM-1 adhesion receptors. None of the adhesion molecules were affected by NP treatments of both activated by LPS and nonactivated HMEC-1 cells, at the utilized concentrations (p = NS). In this study, PVP (6000 Da) NPs were used to encapsulate indomethacin, a widely used anti-inflammatory drug. The synthesized drug carrier complex did not affect HMEC-1 cell growth and expression of E-selectin, ICAM-1, and VCAM-1 adhesion receptors. In summary, PVP-based NPs are safe for use on both basal and activated endothelium, which more accurately mimics pathological conditions. Amph-PVP NPs are a promising drug delivery system.

Reusable fibrous adsorbent prepared via Co-radiation induced graft polymerization for iodine adsorption

Feng Ye, Chen Huang, Xiaohui Jiang, Wen He, Xing Gao, Lin Ma, Junxuan Ao, Lu Xu, Ziqiang Wang, Qingnuan Li, Jingye Li, Hongjuan MaPMID: 32888607 DOI: 10.1016/j.ecoenv.2020.111021

Abstract

Volatile iodine released from nuclear power plant reactors is radiological hazard to environment and human's health because of their high fission yield and environmental mobility. The complexity of nuclear waste management motivated the development of solid-phase adsorbents. Herein, co-radiation induced graft polymerization (CRIGP) was employed in the graft polymerization of N-vinyl-2-pyrrolidone (NVP) onto polyethylene-coated polypropylene skin-core (PE/PP) fibers using electron beam (EB) irradiation. This work provides a one-step green synthetic approach to prepare iodine fibrous adsorbents without any chemical initiators or large amount of organic solvent. The original and modified PE/PP fibers were characterized by fourier transform infrared spectrometry (FTIR), X-ray photoelectron spectroscopy (XPS), thermogravimetric (TG) and scanning electron microscopy (SEM) to demonstrate the grafting of NVP onto the PE/PP fibers. The capacity of iodine absorbed by the PE/PP-g-PNVP fibers was 1237.8 mg/g after 180 min. Meanwhile, absorbents can be regenerated efficiently by two different means of ethanol elution and heating at 120 °C, respectively. Within 10 min, 94.17% and 90.12% of the iodine can be released from the PE/PP-g-PNVP fibers with these two methods, respectively. The adsorbent exhibited a long service life of at least ten adsorption-desorption cycles, suggesting that PE/PP-g-PNVP fibers might be a promising adsorbent for volatile iodine adsorption from fission products in nuclear power plant reactors.Novel anti-biofouling and drug releasing materials for contact lenses

Hiroaki Ogawa, Tadashi Nakaji-Hirabayashi, Kazuaki Matsumura, Chiaki Yoshikawa, Hiromi Kitano, Yoshiyuki SaruwatariPMID: 32086022 DOI: 10.1016/j.colsurfb.2020.110859

Abstract

Contact lens users very often become patients of allergic conjunctivitis, which is caused by protein and bacteria adsorption to the eye, because contact lenses easily adsorb proteins and bacteria. However, even if contact lens users develop eye diseases such as allergic conjunctivitis, most of them continue to use contact lenses to avoid interference to daily life or a decrease in their quality of life. If novel contact lenses able to prevent and additionally cure eye diseases can be manufactured, they could improve the quality of life of contact lens users worldwide. Thus, we aim to develop a novel material for contact lenses to prevent diseases by incorporating a zwitterionic polymer with the ability to suppress protein and bacteria adsorption. In addition, we also aim to effectively introduce and release a drug against allergic conjunctivitis from the contact lens material. Because the poorly water-soluble drug for allergic conjunctivitis (pranoprofen) forms a rigid crystal structure, we developed the novel "hot-melt press method" to construct a contact lens able to effectively release it. In the present study, polymer sheets containing carboxymethyl betaine (a kind of zwitterionic monomer), 2-hydroxyethyl methacrylate, and 1-vinyl-2-pyrrolidone were prepared using three different procedures. The sheets were hydrophilic and showed a strong resistance against protein and bacteria adsorption. The sheets prepared by the hot-melt press method were transparent and seemed to have potential as a material for contact lenses. In addition, the drug introduced into the sheets during preparation was observed to release at a practically appropriate dose. Therefore, it is expected that the sheets could possibly be used as a material for contact lenses which not only protect against the development of eye trouble due to protein and bacterial adsorption, but also heal allergic conjunctivitis.Synthesis of Water-Soluble Copolymers of

Nikolay I Gorshkov, Andrey Yu Murko, Irina I Gavrilova, Marina A Bezrukova, Albert I Kipper, Valerii D Krasikov, Evgenii F PanarinPMID: 33066394 DOI: 10.3390/molecules25204681

Abstract

Dithiocarbamate (DTC) derivatives of-vinylpyrrolidone-

-vinylamine (VP-VA) copolymers were synthesized via reaction between the copolymers and carbon disulfide in alkaline medium; molecular masses of the products were 12 and 29 kDa; the VP:VDTC ratios were 94:6 and 83:17 mol.%. Complexation between the obtained DTC derivatives and metal ions (indium and gallium) was investigated. It was demonstrated that metal-DTC ligand complexes with 1:3 ratio between components were formed. Gallium metal-polymer complexes (MPC) were unstable in solution. Individual indium MPC were isolated and characterized by spectral and chromatographic methods. Unlike similar gallium MPC, they appeared to be stable in histidine challenge reaction.

Bespoke 3D-Printed Polydrug Implants Created via Microstructural Control of Oligomers

Laura Ruiz-Cantu, Gustavo F Trindade, Vincenzo Taresco, Zuoxin Zhou, Yinfeng He, Laurence Burroughs, Elizabeth A Clark, Felicity R A J Rose, Christopher Tuck, Richard Hague, Clive J Roberts, Morgan Alexander, Derek J Irvine, Ricky D WildmanPMID: 34399054 DOI: 10.1021/acsami.1c07850

Abstract

Controlling the microstructure of materials by means of phase separation is a versatile tool for optimizing material properties. Phase separation has been exploited to fabricate intricate microstructures in many fields including cell biology, tissue engineering, optics, and electronics. The aim of this study was to use phase separation to tailor the spatial location of drugs and thereby generate release profiles of drug payload over periods ranging from 1 week to months by exploiting different mechanisms: polymer degradation, polymer diluent dissolution, and control of microstructure. To achieve this, we used drop-on-demand inkjet three-dimensional (3D) printing. We predicted the microstructure resulting from phase separation using high-throughput screening combined with a model based on the Flory-Huggins interaction parameter and were able to show that drug release from 3D-printed objects can be predicted from observations based on single drops of mixtures. We demonstrated for the first time that inkjet 3D printing yields controllable phase separation using picoliter droplets of blended photoreactive oligomers/monomers. This new understanding gives us hierarchical compositional control, from droplet to device, allowing release to be "dialled up" without manipulation of device geometry. We exemplify this approach by fabricating a biodegradable, long-term, multiactive drug delivery subdermal implant ("polyimplant") for combination therapy and personalized treatment of coronary heart disease. This is an important advance for implants that need to be delivered by cannula, where the shape is highly constrained and thus the usual geometrical freedoms associated with 3D printing cannot be easily exploited, which brings a hitherto unseen level of understanding to emergent material properties of 3D printing.Clinical radiotherapy application of N-vinylpyrrolidone-containing 3D polymer gel dosimeters with remote external MR-reading

Marek Kozicki, Andreas Berg, Piotr Maras, Malwina Jaszczak, Mariusz DudekPMID: 31901838 DOI: 10.1016/j.ejmp.2019.11.014

Abstract

Advanced 3D dosimetry is required for verifications of complex dose distributions in modern radiotherapy. Two 3D polymer gel dosimeters, coupled with magnetic resonance (MR) imaging (3 T MRI) readout and data processing with polyGeVero® software, were tested for the verification of calculated 3D dose distributions by a treatment planning system (TPS) and ArcCHECK®-3DVH®, related to eradication of a lung tumour.N-vinylpyrrolidone-containing 3D polymer gel dosimeters were used: VIC (containing ascorbic acid and copper sulfate pentahydrate) and VIC-T (containing tetrakis(hydroxymethyl)phosphonium chloride). Three remote centers were involved in the dosimeters preparation and irradiation (Poland), and MRI (Austria). Cross beam calibration of the dosimeters and verification of a 3D dose distribution calculated with an Eclipse External Beam TPS and ArcCHECK®-3DVH® were performed. The 3D-to-3D comparisons of the VIC and VIC-T with TPS and ArcCHECK®-3DVH® along with ArcCHECK®-3DVH® versus TPS dose matrixes were performed with the aid of the polyGeVero® by analyzing dose profiles, isodoses lines, gamma index, gamma angle, dose difference, and related histograms.

The measured MR-relaxation rate (R

= 1/T

) for the dosimeters relates to the dose, as follows: R

= 0.0928 ± 0.0008 [Gy

s

] × D [Gy] + 2.985 ± 0.012 [s

] (VIC) and 0.1839 ± 0.0044 [Gy

s

] × D [Gy] + 2.519 ± 0.053 [s

] (VIC-T). The 3D-to-3D comparisons revealed a good agreement between the measured and calculated 3D dose distributions.

VIC and VIC-T with 3T MRI readout and polyGeVero® showed potential for verifications of calculated irradiation plans. The results obtained suggest the implementation of the irradiation plan for eradication of the lung tumour.

Balancing the decomposable behavior and wet tensile mechanical property of cellulose-based wet wipe substrates by the aqueous adhesive

Tongtong Yun, Peng Cheng, Fang Qian, Yi Cheng, Jie Lu, Yanna Lv, Haisong WangPMID: 32800954 DOI: 10.1016/j.ijbiomac.2020.08.082

Abstract

With the current global outbreak of novel coronaviruses, the fabrication of decomposable wet wipe with sufficient wet strength to meet daily use is promising but still challenging, especially when renewable cellulose was employed. In this work, a decomposable cellulose-based wet wipe substrate is demonstrated by introducing a synthetic N-vinyl pyrrolidone-glycidyl methacrylate (NVP-GMA) adhesive on the cellulose surface. Experimental results reveal that the NVP-GMA adhesive not only significantly facilitates the chemical bonding between cellulose fibers in the wet state, but also increase the surface wettability and water retention. The as-fabricated cellulose-based wet wipe substrate displays a superb water retention capacity of 1.9 times, an excellent water absorption capacity (completely wetted with 0° water contact angle), and a perfect wet tensile index of 3.32 N.m.g. It is far better than state-of-the-art wet toilet wipe on the market (non-woven). The prepared renewable and degradable cellulose-based substrate with excellent mechanical strength has potential application prospects in diverse commercially available products such as sanitary and medical wet wipes.